6-Methyluracil

Overview

Description

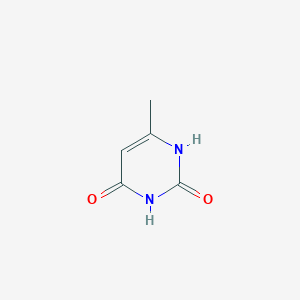

6-Methyluracil, also known as 2,4-dihydroxy-6-methylpyrimidine, is a derivative of uracil, a naturally occurring pyrimidine nucleobase found in RNA. This compound is characterized by the presence of a methyl group at the sixth position of the uracil ring. It has the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol . This compound is known for its various biological activities and is used in several scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyluracil can be synthesized through several methods. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a catalyst such as hydrochloric acid. The reaction mixture is then subjected to vacuum desiccation over concentrated sulfuric acid, followed by neutralization with sodium hydroxide and acidification with hydrochloric acid to precipitate the product . Another method involves the reaction of diketene with urea .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The product is often purified through crystallization or recrystallization from solvents such as glacial acetic acid .

Chemical Reactions Analysis

Types of Reactions: 6-Methyluracil undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield dihydro derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl group or the uracil ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases or catalysts are employed.

Major Products Formed:

Oxidation: Oxo derivatives of this compound.

Reduction: Dihydro-6-Methyluracil.

Substitution: Various alkylated or acylated derivatives depending on the substituent introduced.

Scientific Research Applications

Pharmacological Applications

1. Antagonist Activity

6-Methyluracil has been identified as a potent antagonist of the human gonadotropin-releasing hormone receptor. This property suggests its potential use in treatments related to reproductive health and hormonal regulation, making it a candidate for further pharmacological exploration .

2. Cell Proliferation Studies

Research has demonstrated that 6-MU can stimulate the proliferation of lung epithelial cells in vitro. In a comparative study, 6-MU was evaluated alongside other 6-substituted uracil derivatives, revealing that it has a maximum tolerated dose (MTD) of 0.24 mM for lung cells. This indicates its potential utility in regenerative medicine, particularly for lung tissue repair .

Biochemical Applications

1. Metabolic Role

As a metabolite, 6-MU plays a significant role in various biochemical pathways, including nucleic acid metabolism. Its structural similarity to uracil allows it to participate in similar biochemical reactions, which can be leveraged for studying metabolic processes .

2. Lipid Peroxidation Regulation

Recent studies have shown that polymorphic modifications of 6-MU can influence lipid peroxidation regulation and wound healing processes. This suggests that 6-MU derivatives may have therapeutic potential in treating conditions associated with oxidative stress and tissue damage .

Photochemical Applications

1. Photodimerization Studies

The photodimerization of this compound has been extensively studied to understand the photochemistry of nucleic acids. The formation of various dimers under UV light exposure provides insights into DNA damage mechanisms and the protective roles of photoprotective compounds . This research could inform strategies for mitigating UV-induced cellular damage.

Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antagonist Activity | 6-MU acts as an antagonist to gonadotropin-releasing hormone receptor | Potential use in reproductive health therapies |

| Cell Proliferation | MTD of 0.24 mM; stimulates lung cell proliferation | Applications in regenerative medicine for lung repair |

| Lipid Peroxidation | Modifications regulate lipid peroxidation and enhance wound healing | Therapeutic potential for oxidative stress-related conditions |

| Photodimerization | Various dimers formed under UV exposure; structural analysis via NMR and X-ray | Insights into DNA damage and photoprotection mechanisms |

Mechanism of Action

6-Methyluracil is similar to other uracil derivatives such as:

Uracil: The parent compound without the methyl group.

Thymine: A methylated derivative of uracil found in DNA.

5-Fluorouracil: A fluorinated derivative used as an anticancer agent.

Uniqueness: this compound is unique due to its specific methylation at the sixth position, which imparts distinct biological activities and chemical reactivity compared to other uracil derivatives .

Comparison with Similar Compounds

- Uracil

- Thymine

- 5-Fluorouracil

- 5-Methyluracil

- 6-Chlorouracil

Biological Activity

6-Methyluracil (6-MU) is a derivative of uracil, a component of RNA, and has garnered attention for its diverse biological activities. This article explores the biological activity of 6-MU, focusing on its effects in various biological contexts, including cell proliferation, wound healing, and neuroprotection.

This compound exhibits polymorphism, with several crystalline forms affecting its biological activity. Recent studies have identified two new polymorphic modifications alongside the known forms, which have implications for its pharmacological applications. The polymorphic forms can influence lipid peroxidation regulation and wound healing processes, making them significant in therapeutic contexts .

Biological Activities

1. Cell Proliferation

- A study assessed the proliferative effects of 6-MU on immortalized lung epithelial cells. The maximum tolerated dose (MTD) for 6-MU was determined to be 0.24 mM, with a proliferation index showing an increase of up to 25% compared to control groups. This indicates that 6-MU can stimulate cell growth, which is particularly relevant for lung regeneration therapies .

2. Wound Healing

- The compound has been shown to enhance wound healing processes through its action on lipid peroxidation pathways. Polymorphic forms of 6-MU were characterized using X-ray diffraction and differential scanning calorimetry, revealing structural features that may contribute to its efficacy in promoting healing .

3. Neuroprotection

- Research has indicated that derivatives of 6-MU can reactivate acetylcholinesterase (AChE) inhibited by organophosphates like paraoxon. One derivative demonstrated the ability to prevent neuronal death and cognitive decline in rat models subjected to neurotoxic conditions. This suggests potential applications in treating neurodegenerative diseases .

Comparative Table of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Cell Proliferation | Increased proliferation by 25% | |

| Wound Healing | Enhanced healing via lipid regulation | |

| Neuroprotection | Reactivates AChE; prevents neuronal death |

Case Studies

- Lung Cell Regeneration : In vitro studies demonstrated that 6-MU promotes the proliferation of lung epithelial cells, suggesting its potential use in therapies aimed at lung injury recovery.

- Neurodegeneration Model : In a rat model exposed to paraoxon, a derivative of 6-MU showed significant neuroprotective effects, reducing neuron death and preserving memory functions.

Q & A

Basic Research Questions

Q. What are the primary biological roles of 6-methyluracil, and how can its role as a metabolic indicator for acetoacetyl-CoA (AACoA) accumulation be experimentally validated?

this compound is a uracil metabolite that serves as a biomarker for AACoA accumulation, a critical intermediate in lipid metabolism . To validate this role:

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) to quantify this compound levels in biological samples (e.g., plasma or tissue homogenates) under conditions of altered lipid metabolism (e.g., fasting or ketogenic diets).

- Controls : Compare with AACoA levels measured via enzymatic assays or NMR spectroscopy.

- In vivo models : Administer this compound to animal models (e.g., rodents) and monitor metabolic flux using isotopic tracing (e.g., C-labeled precursors).

Q. How can researchers experimentally assess the antiradiation properties of this compound in vivo?

Evidence suggests this compound mitigates radiation damage, but mechanistic clarity is needed .

- Experimental design :

- Radiation protocols : Expose animal models (e.g., mice) to controlled doses of γ-radiation, followed by this compound administration.

- Endpoints : Measure survival rates, DNA repair markers (e.g., γ-H2AX foci), and oxidative stress indicators (e.g., glutathione levels).

- Dosage optimization : Conduct dose-response studies (e.g., 50–500 mg/kg) to identify therapeutic windows.

Advanced Research Questions

Q. What kinetic and mechanistic insights govern the bromination reactions of this compound, and how do experimental conditions influence reaction pathways?

Studies show bromination of this compound follows pseudo-first-order kinetics, with rate dependence on acid strength and bromide ion concentration .

- Methodology :

- Kinetic analysis : Use UV-Vis spectroscopy to monitor bromine consumption under varying [H] and [Br].

- Isolation of intermediates : Characterize brominated adducts (e.g., 5-bromo-6-methyluracil) via H NMR and X-ray crystallography.

- Computational modeling : Employ density functional theory (DFT) to map energy profiles for proposed intermediates (e.g., protonated dibromo adducts).

Q. How do polymorphic forms of this compound influence its physicochemical properties, and what crystallization strategies yield distinct polymorphs?

Two polymorphs (I and II) are reported, with form II crystallizing from water or DMF, while form I lacks clear crystallization data .

- Experimental approaches :

- Crystallization screening : Use solvent/antisolvent diffusion (e.g., water/DMF mixtures) and temperature gradients.

- Characterization : Compare polymorphs via XRD, differential scanning calorimetry (DSC), and Hirshfeld surface analysis.

- Biological relevance : Assess dissolution rates and bioavailability differences (no confirmed data yet).

| Polymorph | Crystallization Solvent | Key XRD Peaks (Å) | Thermal Stability |

|---|---|---|---|

| I | Undefined | 3.8, 4.2, 5.1 | Stable up to 200°C |

| II | Water/DMF | 3.5, 4.0, 4.9 | Stable up to 180°C |

Q. What synthetic strategies are effective for preparing this compound derivatives with enhanced bioactivity?

Derivatives like 5-alkylsulfonates are synthesized via this compound-5-sulfochloride and alcohol reactions .

- Protocol :

- Sulfochloride activation : React this compound with chlorosulfonic acid under anhydrous conditions.

- Nucleophilic substitution : Treat the sulfochloride intermediate with alcohols (e.g., methanol, ethanol) at 60–80°C.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and validate structures via H/C NMR.

Q. How can this compound-lanthanum complexes be utilized to improve polymer thermal stability, and what analytical methods validate their efficacy?

this compound-lanthanum complexes enhance polyvinyl chloride (PVC) thermal stability by scavenging HCl degradation products .

- Methodology :

- Composite preparation : Blend lanthanum-6-methyluracil complexes (1–5 wt%) with PVC.

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., 250°C vs. 220°C for pure PVC).

- Mechanistic insight : Use FTIR to track HCl emission suppression and XRD to assess crystallinity changes.

Q. What experimental parameters determine the maximum tolerated dose (MTD) of this compound derivatives in in vitro proliferative studies?

Derivatives like 1-butyl-6-methyluracil exhibit higher MTD (0.96 mM) than this compound (0.24 mM) in lung cell lines .

- Protocol :

- Dose escalation : Treat cells (e.g., A549) with 0.1–10 mM derivatives for 48–72 hours.

- Viability assays : Use MTT or resazurin reduction to determine IC and MTD.

- Proliferation indices : Quantify cell doubling times via live-cell imaging or flow cytometry.

Properties

IUPAC Name |

6-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVCSCWHWMSGTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8052308 | |

| Record name | 6-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |

| Record name | 6-METHYLURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |

CAS No. |

626-48-2 | |

| Record name | 6-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-METHYLURACIL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methyluracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-METHYLURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-METHYLURACIL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.